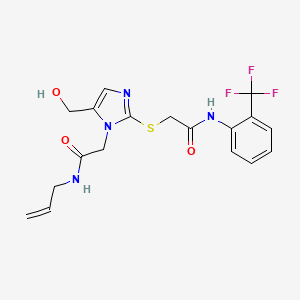![molecular formula C16H19N5O2S2 B2991488 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 907987-61-5](/img/structure/B2991488.png)
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide” is a novel small molecule that has been identified as a potential inhibitor of Falcipain-2 (FP-2), a principal cysteine protease of Plasmodium falciparum . Plasmodium falciparum is a protozoan parasite responsible for malaria, making FP-2 an attractive target for developing anti-malarial drugs .
Chemical Reactions Analysis
The compound has been identified as a potential inhibitor of FP-2, suggesting that it may interact with this enzyme in a way that inhibits its function . The specific chemical reactions involved in this interaction are not detailed in the available resources.Aplicaciones Científicas De Investigación
Insecticidal and Antibacterial Potential
Compounds related to 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds showed effectiveness against Pseudococcidae insects and various microorganisms, indicating potential applications in pest control and as antimicrobial agents (Deohate & Palaspagar, 2020).
Crystal Structure Analysis
Studies on related compounds have provided insights into their crystal structures. These structures exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This detailed structural information is crucial for understanding how these compounds interact at the molecular level, which can be useful in designing drugs and other chemical agents (Subasri et al., 2016).
Anticancer Activity
Derivatives of this compound have been designed and synthesized with a focus on discovering new anticancer agents. These compounds were tested against 60 cancer cell lines, with some showing significant inhibition of cancer cell growth. This suggests their potential utility in cancer treatment (Al-Sanea et al., 2020).
Antioxidant Activity
Research has also been conducted on coordination complexes constructed from pyrazole-acetamide derivatives, which showed significant antioxidant activity. This highlights the potential application of these compounds in areas where oxidative stress is a concern, such as in certain diseases or in food preservation (Chkirate et al., 2019).
Antimicrobial Applications
Several novel compounds based on the this compound structure have been synthesized and shown to possess antimicrobial properties. This suggests their potential as new antimicrobial agents (Darwish et al., 2014).
Mecanismo De Acción
Target of Action
SMR000031126, also known as 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide, is a complex compound with a specific target of action. The primary target of this compound is the Ubiquitin-conjugating enzyme E2 N . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells.
Mode of Action
This interaction could potentially alter the ubiquitin-proteasome system, affecting the degradation of proteins within cells .
Pharmacokinetics
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-3-4-6-21-15(23)14-11(5-7-24-14)17-16(21)25-9-13(22)18-12-8-10(2)19-20-12/h5,7-8H,3-4,6,9H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTINIQTRUAUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NNC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2991405.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2991409.png)
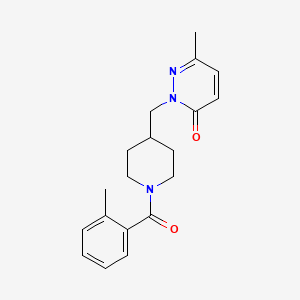
![methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2991413.png)
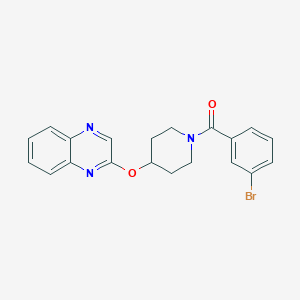
![Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2991416.png)


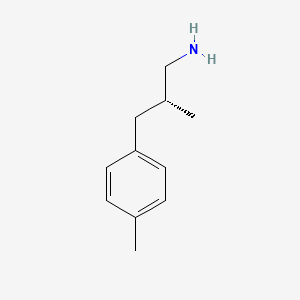
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2991422.png)
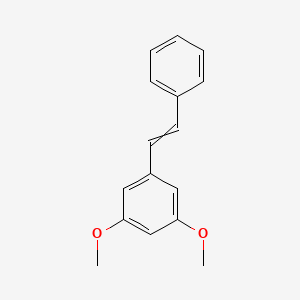
![4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine](/img/structure/B2991425.png)
